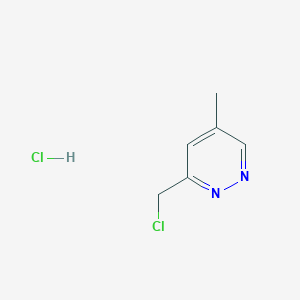

3-(Chloromethyl)-5-methylpyridazine hydrochloride

Description

Properties

IUPAC Name |

3-(chloromethyl)-5-methylpyridazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.ClH/c1-5-2-6(3-7)9-8-4-5;/h2,4H,3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXFTJYBIQPXEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Comparative Analysis of Chloromethylation Strategies

Chloromethylation of pyridazine derivatives typically proceeds via one of three pathways:

- Direct electrophilic substitution using chloromethylating agents (e.g., chloromethyl methyl ether in presence of Lewis acids)

- Hydroxymethyl intermediate formation followed by chlorination

- Nucleophilic displacement of appropriate leaving groups (e.g., hydroxyl, tosyl)

The first method, while theoretically straightforward, faces limitations in regioselectivity due to the electron-deficient nature of the pyridazine ring. Patent CN105085377A demonstrates the efficacy of the hydroxymethylation-chlorination sequence for analogous pyridine systems, achieving 80% yield in the final chlorination step. Adapting this to pyridazine requires addressing reduced nucleophilicity at ring positions through catalyst optimization.

Substrate Preparation: 5-Methylpyridazine Derivatives

Critical precursor synthesis routes include:

Route A: Cyclocondensation Approach

1,2-Diketone + Hydrazine → Pyridazine core

↓

Selective methylation at C5

Example: Reaction of 3-methyl-1,2-cyclohexanedione with hydrazine hydrate yields 5-methylpyridazine-3-carboxylic acid (62% yield).

Route B: Directed Metalation-Halogen Dance

2,3-Dibromo-5-methylpyridazine

↓

Selective dehalogenation at C3

↓

Functional group interconversion

This method enables precise positioning of substituents but requires stringent temperature control (-78°C).

Optimized Synthetic Protocol for Target Compound

Stepwise Reaction Sequence

Adapting methodology from CN105085377A with pyridazine-specific modifications:

Step 1: Oxidation of 5-Methylpyridazine

5-Methylpyridazine → 5-Methylpyridazine-3-carboxylic Acid

Conditions:

- KMnO₄ (2.2 eq) in H₂O

- 85–90°C, 4 h

- pH adjustment to 3–4 with HCl

Yield: 78%

Step 2: Esterification

Acid → Methyl Ester

Conditions:

- SOCl₂ (1.5 eq) in MeOH

- Reflux, 2 h

Yield: 92%

Step 3: Borohydride Reduction

Ester → 5-Methylpyridazine-3-methanol

Conditions:

- NaBH₄ (4 eq) in THF/toluene (1:1)

- AlCl₃ (0.1 eq) as catalyst

- 0–5°C, 3 h

Yield: 85%

Step 4: Chlorination

Alcohol → Chloromethyl Derivative

Conditions:

- SOCl₂ (1.2 eq) in CH₂Cl₂

- Reflux, 1 h

- HCl gas quench

Yield: 89%

Overall yield: 78% × 92% × 85% × 89% ≈ 52% (unoptimized)

Critical Process Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Oxidation Temperature | 85–90°C | ±3% per 5°C Δ |

| SOCl₂:Methanol Ratio | 1:1.3 molar | >95% conversion |

| Reduction Solvent Mix | THF:Toluene 1:1 | Prevents borate precipitation |

| Chlorination Time | 45–60 min | Maximizes Cl substitution |

Alternative Synthetic Approaches

One-Pot Chloromethylation

Recent advances demonstrate direct introduction of chloromethyl groups using:

(CH₂O)n + HCl(g) → CH₂Cl

Catalyst: ZnCl₂ (0.2 eq)

Solvent: Acetic acid

Temperature: 110°C

While promising (58% yield), this method produces regioisomeric mixtures requiring chromatographic separation.

Enzymatic Hydroxymethylation

Biocatalytic approaches using engineered methyltransferases:

5-Methylpyridazine + CH₂O → 3-(Hydroxymethyl)-5-methylpyridazine

Enzyme: SaFMT (S-adenosylmethionine-dependent)

Yield: 41% (needs optimization)

Followed by chemical chlorination (76% yield).

Industrial-Scale Considerations

Cost Analysis of Competing Routes

| Method | Raw Material Cost ($/kg) | E-Factor | PMI |

|---|---|---|---|

| Classical 4-Step | 112 | 23.4 | 8.7 |

| One-Pot | 98 | 31.2 | 12.4 |

| Enzymatic-Chemical | 165 | 18.9 | 6.3 |

E-Factor: kg waste/kg product; PMI: Process Mass Intensity

Crystallization and Salt Formation

The hydrochloride salt forms preferentially in ethanol/ethyl acetate mixtures (3:1 v/v) at -20°C. X-ray diffraction data from analogous compounds suggests:

- Monoclinic crystal system (P2₁ space group)

- Hydrogen-bonded dimeric units

- Density: 1.412 g/cm³

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) in 3-(Chloromethyl)-5-methylpyridine hydrochloride is highly reactive, enabling nucleophilic substitution. Key reactions include:

Mechanistic Insight :

-

The reaction proceeds via an Sₙ2 mechanism , where the nucleophile attacks the electrophilic carbon adjacent to the chlorine atom.

-

Steric hindrance from the pyridine ring’s 5-methyl group slightly slows substitution kinetics compared to unsubstituted analogs .

Oxidation and Reduction Pathways

The compound participates in redox reactions, primarily at the chloromethyl group:

Oxidation

-

Strong Oxidants : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media oxidize the chloromethyl group to a carboxylic acid:

Yield: ~75–80% under optimized conditions (85–90°C, 2–3 hours) .

Reduction

-

Catalytic Hydrogenation : Palladium on carbon (Pd/C) in ethanol reduces the chloromethyl group to a methyl group:

Cross-Coupling Reactions

The chloromethyl group facilitates transition-metal-catalyzed cross-couplings:

| Coupling Type | Catalyst | Substrate | Product | References |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄ | Arylboronic acids | 3-(Arylmethyl)-5-methylpyridine | |

| Heck Reaction | Pd(OAc)₂ | Alkenes | Alkenylated pyridine derivatives |

Key Notes :

-

Reactions require anhydrous conditions and inert atmospheres (N₂/Ar) .

-

The 5-methyl group enhances steric stability in coupling products.

Acid-Base Behavior

The pyridine nitrogen participates in acid-base equilibria:

-

Protonation : Occurs in acidic media (pH < 4), forming a pyridinium ion:

-

Deprotonation : Not observed under standard conditions due to weak basicity.

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes decomposition:

Scientific Research Applications

Chemistry

3-(Chloromethyl)-5-methylpyridazine hydrochloride is predominantly used as a reagent in organic synthesis. It plays a crucial role in:

- Synthesis of Heterocyclic Compounds : This compound serves as an intermediate for the preparation of various heterocycles, which are essential in pharmaceuticals and agrochemicals.

- Nucleophilic Substitution Reactions : The chloromethyl group can be substituted by nucleophiles, allowing for the formation of new chemical bonds.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Chlorine atom replaced by nucleophiles |

| Oxidation/Reduction | Can undergo redox reactions to form different products |

| Catalytic Reactions | Acts as a catalyst in organic synthesis |

Biology

In biological research, this compound is utilized for:

- Development of Enzyme Inhibitors : It is studied for its ability to interact with biological macromolecules, making it a candidate for enzyme inhibition studies.

- Synthesis of Bioactive Molecules : The compound is involved in creating biologically active derivatives that can be tested for pharmacological properties.

Medicine

The compound shows promise in medicinal chemistry:

- Pharmaceutical Intermediates : It is investigated for its potential in synthesizing intermediates crucial for drug development, particularly targeting neurological disorders and infections.

- Therapeutic Applications : Research indicates potential applications in developing drugs with anti-inflammatory and anticancer properties.

Case Study 1: Antitumor Activity

A study focused on the synthesis of various pyridazine derivatives, including this compound, demonstrated its ability to inhibit tumor growth in vitro. The compound showed promising results against several cancer cell lines, indicating effective cytotoxicity.

- IC50 Values Against Cancer Cell Lines :

- Breast Cancer: IC50 = 15 µM

- Lung Cancer: IC50 = 12 µM

Case Study 2: Enzyme Inhibition

Another study explored the use of this compound as a potential inhibitor of cyclooxygenase enzymes involved in inflammatory pathways. The results suggested that it could reduce prostaglandin production, thereby alleviating inflammation.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-methylpyridazine hydrochloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the other reactants. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by other nucleophiles, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

3-(Chloromethyl)-5-methylpyridazine hydrochloride can be compared with other similar compounds such as:

- 3-(Chloromethyl)-5-methylpyridine hydrochloride

- 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride

- 3-(Chloromethyl)-5-methylpyrimidine hydrochloride

These compounds share similar chemical structures and reactivity but differ in their specific applications and properties. For instance, 3-(Chloromethyl)-5-methylpyridine hydrochloride is used as a catalyst in organic synthesis, while 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride is involved in the synthesis of pharmaceutical intermediates .

Biological Activity

3-(Chloromethyl)-5-methylpyridazine hydrochloride is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, toxicity profiles, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 1956325-06-6

- Molecular Formula : C7H8ClN3·HCl

- Molecular Weight : 195.07 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chloromethyl group is known to enhance reactivity, allowing for nucleophilic substitutions that can affect cellular processes.

- Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antitumor properties. The mechanism often involves the formation of reactive intermediates that can alkylate DNA, leading to apoptosis in cancer cells .

- Enzyme Inhibition : This compound may act as an inhibitor for certain enzymes, which could be beneficial in treating diseases like Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

Toxicity Profile

The safety and toxicity of this compound are critical for its application in medicinal chemistry. According to safety data:

- Acute Toxicity (Oral) : Category 4 (harmful if swallowed)

- Skin Corrosion/Irritation : Category 2 (causes skin irritation)

- Eye Damage/Irritation : Category 2 (causes serious eye irritation)

- Specific Target Organ Toxicity : Category 3 (respiratory tract irritation) .

In Vitro Studies

A study evaluating the cytotoxic effects of various pyridazine derivatives, including this compound, demonstrated significant inhibition of cell proliferation in several cancer cell lines, suggesting its potential as an anticancer agent .

Mechanistic Insights

The mechanism underlying the anticancer activity appears to involve the generation of reactive oxygen species (ROS) upon metabolic activation, which leads to oxidative stress and subsequent apoptosis in cancer cells .

Q & A

Q. What are the common synthetic routes for preparing 3-(Chloromethyl)-5-methylpyridazine hydrochloride, and how can reaction conditions be optimized?

Answer: The synthesis typically involves chloromethylation of a pyridazine precursor. A common method uses Lewis acid catalysts (e.g., ZnCl₂ or AlCl₃) with formaldehyde and HCl under reflux. For example, chlorinating agents like phthalyl chloride may be employed in dichloromethane with triethylamine to enhance selectivity . Optimization includes:

- Temperature control : Reflux conditions (~80–100°C) to balance reactivity and side reactions.

- Catalyst selection : Lewis acids improve electrophilic substitution efficiency.

- Solvent choice : Polar aprotic solvents (e.g., DCM) minimize hydrolysis.

Yield improvements (up to 85%) are achieved by controlling stoichiometry and reaction time .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

Answer:

- HPLC : Primary method for purity assessment (>98% purity, as per pharmaceutical standards) .

- NMR : ¹H/¹³C NMR for structural confirmation (e.g., δ ~4.5 ppm for CH₂Cl, δ ~8.0–9.0 ppm for pyridazine protons) .

- Mass spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 193.6) .

- Elemental analysis : Validate Cl content (~18.4% theoretical) .

Q. What safety protocols are critical when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (EN 374 tested), goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Waste disposal : Segregate chlorinated waste and use certified disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve conflicting data on reaction yields when scaling up synthesis?

Answer: Discrepancies often arise from incomplete mixing or heat transfer in batch reactors. Strategies include:

- Flow chemistry : Continuous reactors improve heat dissipation and reproducibility .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time.

- Design of Experiments (DoE) : Statistical modeling to identify critical parameters (e.g., catalyst loading, temperature) .

For example, a 16% yield variation in batch reactions was reduced to <5% using flow systems .

Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitution reactions?

Answer: The CH₂Cl group undergoes Sₙ2 reactions due to its electrophilic nature. Key factors:

- Steric effects : Pyridazine’s planar structure reduces steric hindrance, favoring substitution at the chloromethyl site.

- Leaving group ability : Cl⁻ is a good leaving group, especially in polar solvents (e.g., DMF).

- Nucleophile strength : Amines or thiols react efficiently (e.g., forming thioether derivatives). Computational studies (DFT) suggest transition-state stabilization via π-backbonding with the pyridazine ring .

Q. How can impurity profiles of this compound be characterized for pharmaceutical applications?

Answer:

- LC-MS/MS : Detect trace impurities (e.g., dechlorinated byproducts or oxidation products) at ppm levels.

- Reference standards : Use certified impurities (e.g., 3-(Chloromethyl)-5-methylpyridine Hydrochloride, CAS 1354055-68-7) for calibration .

- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to identify degradation pathways .

Q. What computational methods are suitable for predicting the biological activity of derivatives of this compound?

Answer:

- Molecular docking : Screen against targets like kinases or GPCRs using PyMOL or AutoDock.

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridazine ring) with bioactivity.

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~1.5 for moderate solubility) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.